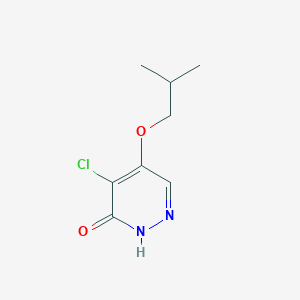
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of hydroxy, methoxy, and methyl groups attached to the isoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable precursor such as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Hydroxylation: Introduction of the hydroxy group at the 6th position can be achieved through selective hydroxylation reactions.
Methoxylation: The methoxy group at the 7th position can be introduced using methylation reactions with reagents like dimethyl sulfate or methyl iodide.
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient and reusable catalysts.
Solvents: Selection of environmentally friendly solvents.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Interaction: Modulating the activity of receptors involved in cellular signaling.
Pathway Modulation: Affecting biochemical pathways related to its biological activity.
相似化合物的比较
Similar Compounds
6-Hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a tetrahydroisoquinoline core.
7-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the hydroxy group at the 6th position.
6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
Uniqueness
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific arrangement of hydroxy, methoxy, and methyl groups on the isoquinoline core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
6-hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H13NO3/c1-12-4-3-7-5-9(13)10(15-2)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 |
InChI 键 |
PJGZIHUIDPPUSD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



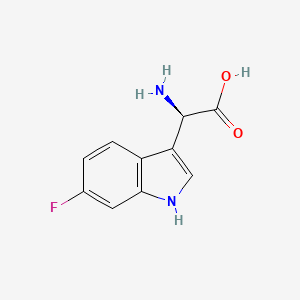
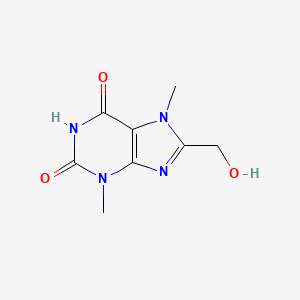

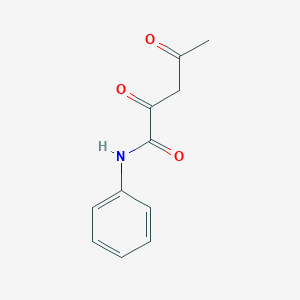
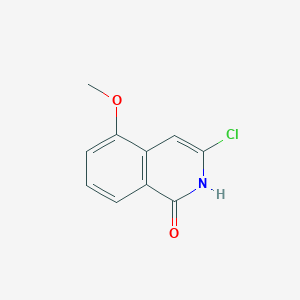
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
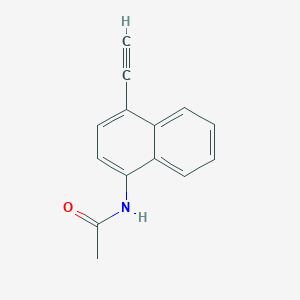

![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)


![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
